“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is a chemical compound that consists of 43 atoms in total, including 20 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms. It contains 43 bonds in total, including 23 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 hydroxyl group.
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is characterized by a variety of bond types. It has 23 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, and 6 aromatic bonds. The molecule also features 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 hydroxyl group.
Physical And Chemical Properties Analysis
“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is a solid substance that should be stored in a dry environment at 2-8°C. Its molecular weight is 324.33.
Compound Description: This compound serves as a precursor to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid in the synthesis of a key intermediate for the HIV protease inhibitor Amprenavir. []
Relevance: This compound shares the same carbon backbone and stereochemistry as (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. The key difference lies in the oxidation state of the carbon at position 1, which is a ketone in this compound and a carboxylic acid in the target compound. []
Compound Description: This compound is another intermediate in the synthesis of a component for the HIV protease inhibitor Amprenavir. []
Relevance: This compound is structurally related to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid through their shared carbon backbone, with the notable exception of the nitro group on the phenyl ring being absent in this compound. Additionally, this compound possesses a hydroxyl group at position 3, differing from the target compound's ketone at that position. []
Compound Description: This compound serves as a useful building block for the HIV protease inhibitor Amprenavir. []
Relevance: This compound exhibits structural similarities to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, sharing the same carbon backbone, the presence of a nitro group on the phenyl ring, and a carbamate protecting group on the amine. The key differences include the presence of a sulfonamide group at position 3 and a hydroxyl group at position 2 in this compound, contrasting with the target compound's carboxylic acid at position 1 and absence of these specific functional groups. []
Compound Description: This compound is a key intermediate in the stereospecific synthesis of the antibacterial agent (+)-Obafluorin. []
Relevance: This compound shares the same carbon backbone and stereochemistry as (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. Both compounds feature a nitro group on the phenyl ring and a carboxylic acid group at position 1. The primary difference lies in the protecting group on the amine: a 2-nitrophenylsulfenyl group in this compound and a tert-butoxycarbonyl group in the target compound. []
(+)-Obafluorin
Compound Description: (+)-Obafluorin is an antibacterial agent isolated from Pseudomonas fluorescens. []
Relevance: (+)-Obafluorin is synthesized from N-[(2-nitrophenyl)sulfenyl]-(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoic acid, which shares a similar structure with (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. While (+)-Obafluorin itself doesn't directly resemble the target compound, its synthetic pathway highlights the significance of the target compound's core structure in medicinal chemistry. []
Source and Classification
This compound can be categorized under α-amino acids, which are characterized by the presence of an amino group (−NH2), a carboxylic acid group (−COOH), and a side chain that varies among different amino acids. The specific structure of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid includes a nitrophenyl group, which contributes to its unique properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically involves several key steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: A condensation reaction is performed under basic conditions, where the amino acid reacts with the aldehyde to form an intermediate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl derivative.
Reduction: The intermediate may undergo reduction using sodium borohydride or other suitable reducing agents to yield the desired product.
Technical Parameters:
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures depending on the specific step.
Yield Optimization: Industrial methods may employ continuous flow reactors to enhance yield and purity during large-scale production.
Molecular Structure Analysis
The molecular structure of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid can be represented as follows:
Molecular Formula: C15H20N2O6
Molecular Weight: Approximately 320.34 g/mol
Structural Features:
Amino Group: Contributes to the compound's classification as an amino acid.
Carboxylic Acid Group: Provides acidity and reactivity.
tert-Butoxycarbonyl Group: Serves as a protecting group for the amino functionality.
Nitrophenyl Group: Enhances biological activity through potential interactions with biological targets.
Chemical Reactions Analysis
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid can participate in various chemical reactions:
Oxidation Reactions: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction Reactions: The nitrophenyl moiety can be reduced to an amino group under appropriate conditions, potentially increasing its biological activity.
Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for further derivatization of the compound.
Substituting Agents: Alkyl halides or acyl chlorides are commonly used for substitution reactions.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds, while the nitrophenyl group may engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. This interaction can modulate biochemical pathways, influencing cellular processes such as enzyme activity or receptor binding.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid include:
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
Melting Point: Typically ranges around 100–120 °C depending on purity.
Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid has significant applications in:
Pharmaceutical Development: Utilized as a building block for synthesizing various bioactive compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Chemical Biology Research: Employed in studies investigating protein interactions and enzyme mechanisms due to its ability to modify biological activities through structural changes.
Synthetic Organic Chemistry: Serves as an intermediate in the synthesis of more complex molecules, including peptide-based drugs and other therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The μ-opioid receptor (OPRM1) is the primary site of action for morphine and other opioids associated with the treatment of pain. The occupancy of δ-opioid receptors (OPRD1) by antagonists has been shown to enhance OPRM1 binding and signaling activity. Because heteromerization of OPRM1 and OPRD1 is thought to be a potential mechanism by which this occurs, compounds are being sought that selectively activate OPRM1-OPRD1 heterodimerization while alleviating the unwanted effects associated with prolonged opiate use. ML-335 is the first identified agonist for OPRM1-OPRD1 heterodimerization (EC50 = 403 nM) that demonstrates selectivity over the individual OPRM1 and OPRD1 receptors and the serotonin HT5A receptor (EC50s = 14.9, 1.1, and >40 μM, respectively).